4-Chloronaphthalene-1-sulfonamide
CAS No.: 6292-61-1
Cat. No.: VC7822265
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6292-61-1 |
|---|---|
| Molecular Formula | C10H8ClNO2S |
| Molecular Weight | 241.69 g/mol |
| IUPAC Name | 4-chloronaphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C10H8ClNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14) |
| Standard InChI Key | YQXWHPSJAYLYED-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Properties
4-Chloronaphthalene-1-sulfonamide features a naphthalene ring system substituted with a chlorine atom at the 4-position and a sulfonamide group at the 1-position. Its IUPAC name is 4-chloro-1-naphthalenesulfonamide, and it exhibits the following characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.69 g/mol | |
| Melting Point | 185–186°C | |
| Solubility | Low in water; soluble in DMSO | |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N |
The sulfonamide group () contributes to hydrogen-bonding interactions, while the chlorine atom enhances lipophilicity, influencing bioavailability .
Synthesis and Industrial Production
The synthesis typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with ammonia or primary amines under controlled conditions:
Key steps include:
-
Sulfonylation: Reacting naphthalene with chlorosulfonic acid to form sulfonyl chloride intermediates .
-
Amination: Treating the intermediate with aqueous ammonia at pH 6–10 to yield the sulfonamide .
Industrial-scale production employs continuous flow reactors to improve yield (up to 93%) and reduce reaction times. Major suppliers include Shanghai Haohong Pharmaceutical Co., Ltd. and Shaanxi Xihua Chemical Industry Co., Ltd., which list the compound for research applications .
Pharmacological Applications
| Derivative | Target Bacteria | MIC (µg/mL) | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|---|
| 4-Chloro--benzyl | E. coli, B. subtilis | 50–150 | -8.1 | |
| -butyl | MRSA | 100 | -7.8 |
Hybrid derivatives incorporating naphthalene sulfonamides show enhanced penetration through bacterial membranes due to increased lipophilicity .
Enzyme Inhibition
The compound’s sulfonamide group binds to carbonic anhydrase isoforms (e.g., CA-II and CA-IX), making it a candidate for anticancer therapies. Computational docking studies predict a binding free energy of -7.2 kcal/mol against CA-IX .
| Study Model | Toxicity Endpoint | Result | Source |
|---|---|---|---|
| In vitro (human cells) | LC50 (24 h) | 250 µM | |
| In vivo (rats) | LD50 (oral) | 1,200 mg/kg |
Notably, substitutions at the -position reduce toxicity. For example, -benzyl derivatives exhibit lower cytotoxicity (LC50: 500 µM) .
Industrial and Research Applications
Material Science
The compound serves as a precursor for photoactive polymers and metal-organic frameworks (MOFs). Its rigid aromatic structure enhances thermal stability in polymer matrices .
Drug Development
4-Chloronaphthalene-1-sulfonamide is a scaffold for hybrid drugs combining sulfonamide and quinoline pharmacophores. Recent candidates show dual activity against Plasmodium falciparum (IC50: 0.8 µM) and Mycobacterium tuberculosis (IC50: 1.2 µM) .
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